4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester
Overview
Description
“4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester” is a chemical compound. It is also known as 4-oxo-4H-1-Benzopyran-2-carboxylic Acid and functions as an inhibitor of monoamine oxidase A & B . It also acts as a novel type of tyrosine phosphatase 1B inhibitor in studies, due to a structure derived from formylchromone .
Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 260 °C (dec.) (lit.) . It is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in various natural products and drugsEthyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate serves as a precursor in the synthesis of indole derivatives, which are crucial for treating cancer, microbial infections, and various disorders . The compound’s versatility allows for the creation of biologically active compounds that can interact with different cellular targets.
Anticancer Activity
The chromene nucleus, part of the compound’s structure, is instrumental in the development of anticancer agents. By modifying the chromene core, researchers can synthesize new molecules with potential efficacy against various cancer cell lines. This application is particularly promising for the development of targeted cancer therapies .
Antioxidant Properties
Chromene derivatives, including ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate , are explored for their antioxidant activity. The chromanone ring structure inherent in these compounds is associated with free radical scavenging and oxidative stress reduction, which is vital in preventing oxidative damage in biological systems.
Biological Activity of Indole Derivatives
The compound is used to synthesize indole derivatives that exhibit a broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, antimicrobial, and antitubercular properties. Such derivatives are essential for developing new therapeutic agents with diverse pharmacological profiles .
Heterocyclic Chemistry Research
As a heterocyclic compound, ethyl 5-methoxy-4-oxo-4H-chromene-2-carboxylate is a subject of interest in heterocyclic chemistry research. It provides insights into the synthesis of novel heterocyclic structures, which are the backbone of many pharmaceuticals and agrochemicals .
Development of Antiviral Agents
The compound’s derivatives have been investigated for their antiviral properties. By incorporating the chromene nucleus into medicinal compounds, researchers can enhance the pharmacophore’s biological activity, leading to the development of new antiviral drugs .
Mechanism of Action
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
As research progresses, we can expect to gain a better understanding of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .
Safety and Hazards
properties
IUPAC Name |
ethyl 5-methoxy-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(15)11-7-8(14)12-9(16-2)5-4-6-10(12)18-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFUZPONYSMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203778 | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
CAS RN |
5527-76-4 | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5527-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005527764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-2-carboxylic acid, 5-methoxy-4-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20203778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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